molecular formula C21H21ClN2O4 B14650091 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-phenyl- CAS No. 41006-73-9

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-phenyl-

Cat. No.: B14650091
CAS No.: 41006-73-9
M. Wt: 400.9 g/mol
InChI Key: ZQDXWYQEGBMDCN-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-phenyl- is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the benzodiazepine core: This can be achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid derivative.

    Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents like thionyl chloride.

    Etherification: The methoxy group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.

    Formation of the dioxolane ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the phenyl ring.

    Reduction: Reduction reactions might target the carbonyl group in the benzodiazepine core.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, benzodiazepines are often studied for their interactions with neurotransmitter receptors, particularly the GABA-A receptor.

Medicine

Medically, benzodiazepines are used for their sedative and anxiolytic properties. This specific compound might be investigated for its potential therapeutic effects.

Industry

In the pharmaceutical industry, this compound could be used in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action for benzodiazepines typically involves binding to the GABA-A receptor in the central nervous system. This enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative properties.

    Lorazepam: Known for its anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

The unique structural features of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-phenyl- include the presence of the dioxolane ring and the specific substitution pattern, which might confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

41006-73-9

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

7-chloro-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C21H21ClN2O4/c1-21(2)27-12-15(28-21)11-26-20-19(25)23-17-9-8-14(22)10-16(17)18(24-20)13-6-4-3-5-7-13/h3-10,15,20H,11-12H2,1-2H3,(H,23,25)

InChI Key

ZQDXWYQEGBMDCN-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C

Origin of Product

United States

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